N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a morpholine ring, a p-tolyl group, and an m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide typically involves the reaction of 2-(m-tolyl)acetic acid with 2-(p-tolyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The morpholine ring and tolyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholinoethyl)-2-(m-tolyl)acetamide
- N-(2-piperidino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide
- N-(2-morpholino-2-(p-tolyl)ethyl)-2-(o-tolyl)acetamide
Uniqueness
N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of morpholine and tolyl groups may result in unique binding affinities and reactivity profiles.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-6-8-20(9-7-17)21(24-10-12-26-13-11-24)16-23-22(25)15-19-5-3-4-18(2)14-19/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOABJVMUFOCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC(=C2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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